N-Phenylphosphoric triamide N-Phenylphosphoric triamide
Brand Name: Vulcanchem
CAS No.: 40249-62-5
VCID: VC17177456
InChI: InChI=1S/C6H10N3OP/c7-11(8,10)9-6-4-2-1-3-5-6/h1-5H,(H5,7,8,9,10)
SMILES:
Molecular Formula: C6H10N3OP
Molecular Weight: 171.14 g/mol

N-Phenylphosphoric triamide

CAS No.: 40249-62-5

Cat. No.: VC17177456

Molecular Formula: C6H10N3OP

Molecular Weight: 171.14 g/mol

* For research use only. Not for human or veterinary use.

N-Phenylphosphoric triamide - 40249-62-5

Specification

CAS No. 40249-62-5
Molecular Formula C6H10N3OP
Molecular Weight 171.14 g/mol
IUPAC Name N-diaminophosphorylaniline
Standard InChI InChI=1S/C6H10N3OP/c7-11(8,10)9-6-4-2-1-3-5-6/h1-5H,(H5,7,8,9,10)
Standard InChI Key OMPVAQNHVHNJEC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NP(=O)(N)N

Introduction

Chemical Identity and Structural Characteristics

N-Phenylphosphoric triamide, systematically named as phosphoric triamide-N-phenyl, belongs to the class of organophosphorus compounds. Its molecular formula is C6H10N3OP\text{C}_6\text{H}_{10}\text{N}_3\text{OP}, with a molecular weight of 171.14 g/mol . The structure consists of a central phosphorus atom bonded to three amide groups (NH2-\text{NH}_2) and a phenyl ring, conferring both polar and aromatic characteristics.

The compound’s IUPAC name, N-phenylphosphoric triamide, reflects its substitution pattern, where the phenyl group is directly attached to the phosphorus center. Key synonyms include:

  • N-Diaminophosphorylaniline

  • Triamide N-phénylphosphorique (French nomenclature)

  • Phosphoric triamide, N-phenyl-

Applications in Agricultural and Industrial Contexts

Pharmaceutical Intermediate

The presence of both amide and phosphoryl groups makes N-phenylphosphoric triamide a candidate for synthesizing kinase inhibitors or prodrugs. Phosphoramidate derivatives are known for their role in nucleotide analogs, such as antiviral agents .

Research Gaps and Future Directions

Despite its potential, critical knowledge gaps persist:

  • Ecotoxicology: No data on aquatic or terrestrial organism toxicity

  • Long-Term Stability: Degradation pathways under environmental conditions uncharacterized

  • Structure-Activity Relationships: Comparison with nitro- and alkyl-substituted analogs needed

Prioritizing these areas could unlock applications in sustainable agriculture and targeted drug delivery systems.

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